molecular formula C15H15ClN4O2S B2523861 N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide CAS No. 1223402-44-5

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide

Cat. No. B2523861
CAS RN: 1223402-44-5
M. Wt: 350.82
InChI Key: RHUFHDOSXCNPCJ-UHFFFAOYSA-N
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Description

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide, also known as CFTR corrector, is a small molecule drug that has been developed to treat cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and currently has no cure. CFTR correctors have been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

Mechanism of Action

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors work by binding to the N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein and correcting its folding and trafficking defects. N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein is synthesized in the endoplasmic reticulum (ER) and undergoes several quality control checkpoints before it reaches the cell surface. N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors can rescue the folding and trafficking defects of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein by binding to the protein and stabilizing its structure, thereby allowing it to reach the cell surface and function properly.
Biochemical and Physiological Effects:
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors have been shown to improve the function of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein in cystic fibrosis patients, which leads to several biochemical and physiological effects. N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors can increase the transport of chloride ions across cell membranes, which helps to regulate the hydration of mucus in the lungs and other organs. This leads to improved lung function, reduced inflammation, and decreased risk of pulmonary exacerbations. N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors can also improve the function of digestive enzymes in the pancreas, which helps to improve the absorption of nutrients and reduce the risk of malnutrition.

Advantages and Limitations for Lab Experiments

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors have several advantages for lab experiments. They are small molecule drugs that can be easily synthesized and purified, and can be used to study the function of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein in vitro and in vivo. They have also been extensively studied in clinical trials, which provides a wealth of data on their safety and efficacy. However, N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors also have some limitations for lab experiments. They can be expensive to synthesize and may have low solubility or stability, which can affect their activity in vitro and in vivo.

Future Directions

There are several future directions for the development of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors. One direction is to develop more potent and selective N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors that can improve the function of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein in a broader range of cystic fibrosis patients. Another direction is to develop combination therapies that can target multiple defects in N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein, such as correctors, potentiators, and stabilizers. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors, which can help to accelerate their development and improve their accessibility to cystic fibrosis patients.

Synthesis Methods

The synthesis of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide involves several steps. The starting material is 5-chloro-2-(methylsulfanyl)pyrimidine-4-amine, which is reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-aminoethylamine to form the amide intermediate. Finally, the amide intermediate is reacted with benzoyl chloride to form the N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide corrector.

Scientific Research Applications

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors have been extensively studied in vitro and in vivo, and have shown promising results in improving the function of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein in cystic fibrosis patients. In vitro studies have shown that N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors can rescue the trafficking and stability of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide protein, and increase the chloride transport activity of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide-expressing cells. In vivo studies have shown that N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide correctors can improve lung function and reduce the frequency of pulmonary exacerbations in cystic fibrosis patients.

properties

IUPAC Name

N-(2-benzamidoethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-23-15-19-9-11(16)12(20-15)14(22)18-8-7-17-13(21)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUFHDOSXCNPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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